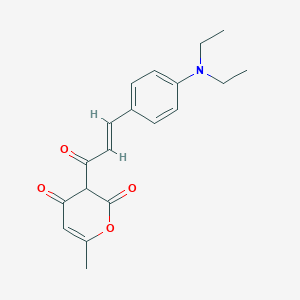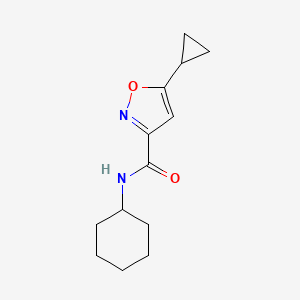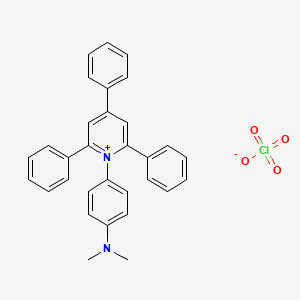
CID 16196356
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
CID 16196356 works by binding to specific receptors in the brain and nervous system. This compound has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By binding to this receptor, CID 16196356 modulates the activity of neurotransmitters, resulting in altered brain function and behavior.
Biochemical and Physiological Effects:
CID 16196356 has been shown to have various biochemical and physiological effects on the body. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and perception. In the cardiovascular system, CID 16196356 has been shown to increase heart rate and blood pressure, which can have both positive and negative effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 16196356 has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high affinity for specific receptors, making it a useful tool for studying the function of these receptors. However, one of the limitations is that this compound can have significant effects on the cardiovascular system, which can complicate experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of CID 16196356. One direction is to further investigate the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the potential use of this compound as a pesticide in agriculture. Additionally, further research is needed to understand the long-term effects of this compound on the cardiovascular system and other physiological systems in the body.
Conclusion:
In conclusion, CID 16196356 is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. While there are advantages and limitations to using this compound in lab experiments, the future directions for research are promising and warrant further investigation.
Métodos De Síntesis
CID 16196356 is synthesized using a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-dimethoxyphenethylamine, also known as DMPEA, and the second compound is 4-bromo-2,5-dimethoxyphenethylamine, also known as 2C-B-Bromo Dragonfly. The reaction between these two compounds results in the formation of CID 16196356. This synthesis method has been optimized and standardized to ensure the purity and quality of the compound.
Aplicaciones Científicas De Investigación
CID 16196356 has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results in the treatment of certain neurological disorders, such as Parkinson's disease and Alzheimer's disease. In agriculture, CID 16196356 has been used as a pesticide due to its properties that repel insects and pests. In environmental science, this compound has been studied for its potential use in water treatment and pollution control.
Propiedades
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,18H,4-5H2,1-3H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMDCELROPNDKX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C=C(OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)

![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)

![4-{5-[(2,4-dinitrophenyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B7452106.png)